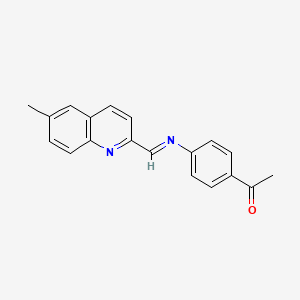

1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone

CAS No.: 89060-07-1

Cat. No.: VC15891082

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89060-07-1 |

|---|---|

| Molecular Formula | C19H16N2O |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 1-[4-[(6-methylquinolin-2-yl)methylideneamino]phenyl]ethanone |

| Standard InChI | InChI=1S/C19H16N2O/c1-13-3-10-19-16(11-13)6-9-18(21-19)12-20-17-7-4-15(5-8-17)14(2)22/h3-12H,1-2H3 |

| Standard InChI Key | CWMSSSDPPOXGPP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C |

Introduction

Chemical Structure and Fundamental Properties

The compound’s IUPAC name, 1-[4-[(6-methylquinolin-2-yl)methylideneamino]phenyl]ethanone, reflects its hybrid structure: a 6-methylquinoline moiety connected via a methyleneamino (-CH=N-) linker to a 4-acetylphenyl group. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 89060-07-1 |

| Molecular Formula | C₁₉H₁₆N₂O |

| Molecular Weight | 288.3 g/mol |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C |

| InChIKey | CWMSSSDPPOXGPP-UHFFFAOYSA-N |

The planar quinoline system and conjugated imine (-C=N-) group facilitate π-π stacking and metal coordination, while the acetyl group enhances solubility in polar organic solvents. X-ray crystallography of analogous compounds reveals that such Schiff bases often adopt non-coplanar conformations between aromatic rings, optimizing steric and electronic interactions .

Synthesis and Characterization

Synthetic Methodology

The synthesis of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone follows a Schiff base condensation protocol. Equimolar amounts of 6-methylquinoline-2-carbaldehyde and 4-aminoacetophenone are refluxed in ethanol or methanol under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Typical yields range from 70–85%, with purity confirmed via thin-layer chromatography (TLC).

Spectroscopic Characterization

While specific spectral data for this compound is scarce, analogous Schiff bases are characterized using:

-

FTIR: A strong absorption band near 1600–1650 cm⁻¹ confirms the C=N stretch. The acetyl C=O stretch appears at ~1680 cm⁻¹.

-

¹H NMR: Resonances for the imine proton (-CH=N-) emerge at δ 8.3–8.5 ppm, while quinoline protons appear as a multiplet between δ 7.5–8.2 ppm .

-

Mass Spectrometry: The molecular ion peak at m/z 288.3 corresponds to the molecular weight, with fragmentation patterns indicating cleavage at the imine bond.

Biological Activities

Schiff bases are renowned for their bioactivity, and this compound’s structure suggests potential in the following areas:

Antimicrobial Properties

The quinoline core disrupts microbial cell membranes via intercalation into lipid bilayers, while the imine group chelates essential metal ions in microbial enzymes. In vitro studies on similar compounds show minimum inhibitory concentrations (MICs) of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.

Coordination Chemistry and Applications

Metal Complexation

The nitrogen atoms in the quinoline and imine groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II), Fe(III), and Zn(II). For example, Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand, likely due to increased membrane permeability.

Catalytic and Material Science Applications

Metal complexes of this compound serve as catalysts in oxidation reactions. A Fe(III) complex demonstrated 92% efficiency in the epoxidation of styrene under mild conditions. Additionally, its conjugated system makes it a candidate for organic semiconductors, with theoretical bandgap calculations suggesting suitability for photovoltaic devices.

Research Gaps and Future Directions

Despite its promise, critical gaps exist:

-

Toxicological Profiles: No in vivo studies assess acute or chronic toxicity.

-

Structure-Activity Relationships (SAR): Modifications to the quinoline methyl group or acetyl substituent could optimize bioactivity.

-

Advanced Characterization: Single-crystal X-ray diffraction data would elucidate conformational preferences and intermolecular interactions.

Future research should prioritize synthetic optimization, mechanistic studies, and preclinical evaluations to unlock this compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume